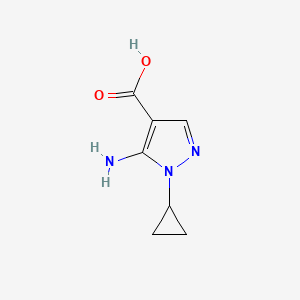

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Description

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopropyl substituent at the N1 position, an amino group at C5, and a carboxylic acid moiety at C3. Its molecular formula is C₇H₉N₃O₂ (molecular weight: 167.17 g/mol), and it is cataloged under CAS No. 1216504-91-4 . The cyclopropyl group imparts unique steric and electronic properties, enhancing metabolic stability compared to aromatic substituents, making it valuable in medicinal chemistry and agrochemical research .

Propriétés

IUPAC Name |

5-amino-1-cyclopropylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-6-5(7(11)12)3-9-10(6)4-1-2-4/h3-4H,1-2,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLIBOCPOZLUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Applications De Recherche Scientifique

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is utilized in the production of agrochemicals and other industrial products

Mécanisme D'action

The mechanism of action of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural analogs of 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid differ primarily in the substituent at the N1 position. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Electronic and Steric Effects :

- The cyclopropyl group reduces steric hindrance compared to aryl substituents (e.g., 2-chlorophenyl, benzyl), enabling better substrate-receptor interactions in drug design .

- Chlorophenyl derivatives exhibit enhanced electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the cyclopropyl analog (pKa ~3.5) .

Crystallographic Data: The phenyl-substituted analog crystallizes in the monoclinic space group P2₁/c, with a hydrogen-bonded dimeric structure stabilizing the lattice . No crystallographic data are reported for the cyclopropyl variant, suggesting its conformational flexibility may complicate crystallization .

Applications :

- Cyclopropyl derivatives are preferred in kinase inhibitor scaffolds due to their metabolic stability and balanced lipophilicity (logP ~1.2) .

- Benzyl and aryl analogs (e.g., 2-methylphenyl) show higher logP values (~2.0–2.5), favoring blood-brain barrier penetration but increasing hepatic clearance risks .

Synthetic Accessibility :

- The cyclopropyl variant is synthesized via cyclopropanation of allylic intermediates, while aryl analogs require transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for phenyl derivatives) .

Table 2: Functional Comparison

| Property | Cyclopropyl Derivative | 2-Chlorophenyl Derivative | Benzyl Derivative |

|---|---|---|---|

| Metabolic Stability | High | Moderate | Low |

| logP | 1.2 | 2.8 | 2.3 |

| Acidity (pKa) | ~3.5 | ~2.8 | ~3.2 |

| Synthetic Complexity | Moderate | High | Moderate |

Activité Biologique

Introduction

5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and its role in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 170.18 g/mol. The compound features an amino group at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring, which are crucial for its biological interactions.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.18 g/mol |

| Functional Groups | Amino and Carboxylic Acid |

| Pyrazole Ring | Heterocyclic structure |

Enzyme Inhibition

Research indicates that 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid exhibits significant enzyme inhibition activity. Its structural features allow it to interact effectively with various enzymes, potentially leading to therapeutic applications. For instance, studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

- FGFR Inhibition : A study demonstrated that derivatives of 5-amino-pyrazoles showed nanomolar activity against FGFRs, with IC50 values ranging from 41 to 99 nM for different FGFR isoforms . This suggests a strong potential for developing anticancer therapies targeting aberrant FGFR signaling pathways.

Anticancer Properties

The anticancer potential of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid has been explored in several studies. The compound has shown efficacy in suppressing the proliferation of various cancer cell lines.

- Cell Proliferation Studies : In vitro studies indicated that this compound significantly inhibited the proliferation of NCI-H520 lung cancer cells and gastric cancer cell lines (SNU-16 and KATO III), with IC50 values reported at 19 nM, 59 nM, and 73 nM, respectively . These findings highlight its potential as a lead compound in anticancer drug development.

The mechanisms by which 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid exerts its biological effects are multifaceted:

- Enzyme Binding : The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with enzyme active sites.

- Receptor Modulation : The compound may modulate receptor activity through competitive inhibition or allosteric modulation.

- Cell Signaling Pathways : By inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by FGFRs, the compound can induce apoptosis in cancer cells.

Case Study: FGFR Inhibition

A recent study focused on the design and synthesis of novel pyrazole derivatives aimed at FGFR inhibition. The representative compound demonstrated effective binding to both wild-type FGFRs and gatekeeper mutants associated with drug resistance . This study underscores the importance of structural modifications in enhancing biological activity.

Case Study: Anticancer Efficacy

Another investigation evaluated the anticancer properties of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against specific cancers .

Q & A

Q. What advanced techniques validate intermolecular interactions in crystal structures?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals).

- Topological Analysis (AIM) : Identifies bond critical points using Bader’s theory. For example, N–H···O interactions in pyrazole-carboxylic acids contribute to 25–30% of crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.